molecular formula C20H19FN2O3S B2910220 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide CAS No. 895780-90-2

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide

Cat. No.: B2910220
CAS No.: 895780-90-2
M. Wt: 386.44
InChI Key: RZQWTOISRNWFHC-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide (CAS 895780-90-2) is a chemical compound of significant interest in preclinical research, particularly within the field of receptor pharmacology. With a molecular formula of C20H19FN2O3S and a molecular weight of 386.44 g/mol, this benzamide derivative is supplied for laboratory research applications. This compound is part of a class of molecules being investigated for their interaction with sigma receptors . Sigma receptors are implicated in a variety of physiological processes and disorders, including cancer, neurological conditions, and psychiatric diseases . The structural motif of this compound, featuring a fluorophenyl-thiazole group, is commonly explored in the design of ligands for these targets . Researchers utilize this product as a reference standard or as a building block in medicinal chemistry and drug discovery programs aimed at developing novel therapeutic agents. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research and development reference.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-16-7-4-8-17(26-2)18(16)19(24)22-10-9-15-12-27-20(23-15)13-5-3-6-14(21)11-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQWTOISRNWFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The fluorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the dimethoxybenzamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analog 1: Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide)

Structural Similarities :

  • Shares the 2,6-dimethoxybenzamide core.
  • Contains a heterocyclic ring (isoxazole vs. thiazole in the target compound).

Key Differences :

  • Isoxaben’s isoxazole ring is linked to a branched alkyl group, while the target compound’s thiazole is substituted with a 3-fluorophenyl group.
  • The ethyl spacer in the target compound is absent in isoxaben.

Structural Analog 2: Dabrafenib Mesylate

Structural Similarities :

  • Both compounds feature a 1,3-thiazole ring and fluorinated aromatic groups.

Key Differences :

  • Dabrafenib includes a pyrimidinyl substituent and a sulfonamide group, whereas the target compound has a dimethoxybenzamide core.
  • Dabrafenib’s thiazole is part of a larger, fused pharmacophore targeting BRAF kinase in cancer therapy .

Structural Analog 3: Mirabegron

Structural Similarities :

  • Both compounds contain a 1,3-thiazole ring.

Key Differences :

  • Mirabegron’s thiazole is linked to an acetamide group and a β-hydroxy-phenethylamine chain, targeting β3-adrenergic receptors for overactive bladder treatment .
  • The target compound’s dimethoxybenzamide and fluorophenyl groups suggest a different pharmacokinetic profile.

Activity Insights :

  • The thiazole ring in both compounds may facilitate receptor interaction, but substituents dictate specificity. Mirabegron’s β3-agonist activity highlights the importance of hydrophilic substituents, whereas the target compound’s lipophilic fluorophenyl group may enhance membrane permeability .

Structural Analog 4: 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)

Structural Similarities :

  • Both are benzamide derivatives.

Key Differences :

  • THHEB has multiple hydroxyl groups, contrasting with the target compound’s methoxy substituents.
  • THHEB’s ethyl linkage connects to a 4-hydroxyphenyl group instead of a thiazole.

Comparative Data Table

Compound Name Molecular Weight Core Structure Key Substituents Biological Activity/Application
Target Compound ~414.43 g/mol 2,6-Dimethoxybenzamide 3-Fluorophenyl-thiazole, ethyl linker Under investigation (hypothetical)
Isoxaben ~383.45 g/mol 2,6-Dimethoxybenzamide Isoxazole, branched alkyl Herbicide (cellulose synthesis inhibitor)
Dabrafenib Mesylate ~615.52 g/mol Sulfonamide-thiazole Pyrimidinyl, tert-butyl Kinase inhibitor (melanoma)
Mirabegron ~396.51 g/mol Thiazole-acetamide β-Hydroxy-phenethylamine β3-Adrenergic agonist (overactive bladder)
THHEB ~317.30 g/mol Trihydroxybenzamide 4-Hydroxyphenyl-ethyl Antioxidant

Spectroscopic and Physicochemical Comparisons

  • IR Spectroscopy : The target compound’s 2,6-dimethoxybenzamide core would show C=O stretching near 1660–1680 cm⁻¹, similar to isoxaben . The absence of S–H vibrations (~2500–2600 cm⁻¹) would confirm the thiazole’s stability, as seen in related triazole-thiones .
  • NMR : The 3-fluorophenyl group would produce distinct aromatic splitting patterns, while the thiazole’s protons would resonate near δ 7.0–8.0 ppm, comparable to Dabrafenib’s thiazole signals .

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